Coumaramido ferulamidobutane
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Overview
Description
Coumaramido ferulamidobutane is a synthetic compound with the molecular formula C23H26N2O5 It is derived from coumarin and ferulic acid, both of which are known for their significant biological activities Coumarin is a fragrant organic chemical compound in the benzopyrone chemical class, while ferulic acid is a hydroxycinnamic acid, a type of organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumaramido ferulamidobutane typically involves the reaction of coumarin derivatives with ferulic acid derivatives under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the amide bond between the coumarin and ferulic acid moieties. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the addition of a base such as triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Coumaramido ferulamidobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted aromatic compounds (from substitution reactions) .
Scientific Research Applications
Coumaramido ferulamidobutane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of coumaramido ferulamidobutane involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A fragrant organic chemical compound with various biological activities.
Ferulic Acid: A hydroxycinnamic acid known for its antioxidant properties.
N-p-coumaroyl-N’-feruloylputrescine: A related compound with similar structural features.
Uniqueness
Coumaramido ferulamidobutane is unique due to its combined structural features of coumarin and ferulic acid, which confer a wide range of biological activities.
Properties
CAS No. |
380302-96-5 |
---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(E)-N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H26N2O5/c1-30-21-16-18(6-11-20(21)27)8-13-23(29)25-15-3-2-14-24-22(28)12-7-17-4-9-19(26)10-5-17/h4-13,16,26-27H,2-3,14-15H2,1H3,(H,24,28)(H,25,29)/b12-7+,13-8+ |
InChI Key |
PQBWZZGYZJAFTD-INOXDZRUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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